molecular formula C21H40O3 B13440416 Glycidyl Stearate-d35

Glycidyl Stearate-d35

Cat. No.: B13440416
M. Wt: 375.8 g/mol
InChI Key: OUQGOXCIUOCDNN-KNAXIHRDSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Glycidyl Stearate-d35 is synthesized through the esterification of stearic acid-d35 with glycidol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under controlled temperature conditions to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Glycidyl Stearate-d35 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Glycidyl Stearate-d35 has a wide range of applications in scientific research, including:

Chemistry:

Biology:

Medicine:

Industry:

Properties

Molecular Formula

C21H40O3

Molecular Weight

375.8 g/mol

IUPAC Name

oxiran-2-ylmethyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoate

InChI

InChI=1S/C21H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(22)24-19-20-18-23-20/h20H,2-19H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2

InChI Key

OUQGOXCIUOCDNN-KNAXIHRDSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OCC1CO1

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC1CO1

Origin of Product

United States

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